Ginkgoneolic acid

概要

説明

ギンコネオリック酸は、イチョウの木の葉や種子から抽出される天然化合物です。 この化合物は、抗菌、抗がん、神経保護効果など、さまざまな薬理作用で知られています .

準備方法

合成経路と反応条件: ギンコネオリック酸は、エステル化や加水分解などのさまざまな化学反応によって合成することができます。合成経路には、通常、特定の試薬や触媒を使用して、所望の化学構造を得ることが含まれます。 例えば、エステル化反応では、硫酸や塩酸などの触媒の存在下で、アルコールと酸を使用することがあります .

工業生産方法: ギンコネオリック酸の工業生産は、通常、イチョウの葉や種子からの抽出によって行われます。抽出プロセスには、溶媒抽出、蒸留、精製などの工程が含まれ、化合物を純粋な形で単離することができます。 逆流クロマトグラフィーや液体-液体マイクロ抽出などの高度な技術も、ギンコネオリック酸の収量と純度を高めるために使用されています .

3. 化学反応解析

反応の種類: ギンコネオリック酸は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物の構造を改変し、その薬理作用を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用してギンコネオリック酸を酸化させると、さまざまな誘導体の生成につながります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してギンコネオリック酸を還元すると、アルコールやその他の還元型が生成されます。

置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を使用して、ギンコネオリック酸中の特定の官能基を他の基に置き換えることを伴います.

生成される主要な生成物: これらの反応から生成される主要な生成物には、ギンコネオリック酸のさまざまな誘導体が含まれており、それぞれが独自の薬理作用を持っています。 これらの誘導体は、しばしば、増強された生物活性と潜在的な治療用途について研究されています .

化学反応の分析

Types of Reactions: Ginkgoneolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to oxidize this compound, leading to the formation of different derivatives.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce this compound, resulting in the formation of alcohols and other reduced forms.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

科学的研究の応用

Anticancer Properties

Ginkgoneolic acid exhibits promising anticancer effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including those from nasopharyngeal carcinoma and gastric cancer. It operates by inducing apoptosis and inhibiting cell migration through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .

- Synergistic Effects with Chemotherapy : In preclinical models, this compound has demonstrated enhanced efficacy when combined with conventional chemotherapeutic agents. For instance, co-administration with 5-fluorouracil resulted in greater tumor growth inhibition compared to either treatment alone .

- Mechanisms of Action : The anticancer activity of this compound is linked to its ability to inhibit protein SUMOylation, which is crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis and reduced tumor invasion .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:

- Protection Against Amyloid-Beta Toxicity : Research indicates that this compound can mitigate synaptic dysfunction induced by amyloid-beta, a hallmark of Alzheimer's disease. It enhances long-term potentiation and spontaneous excitatory transmission in hippocampal neurons, suggesting potential cognitive benefits .

- Autophagy Induction : this compound promotes autophagy, a cellular process that removes damaged components and supports neuronal health. This mechanism is particularly relevant in the context of neurodegeneration .

Antimicrobial Activity

The antimicrobial properties of this compound extend to both bacterial and viral pathogens:

- Bacterial Inhibition : this compound has shown effectiveness against various strains of bacteria, including Streptococcus mutans, Staphylococcus aureus, and Enterococcus faecalis. It inhibits bacterial growth at low concentrations and disrupts biofilm formation, which is critical for bacterial virulence .

- Viral Inhibition : The compound also exhibits antiviral activity against enveloped viruses such as herpes simplex virus type 1 and HIV. It interferes with viral fusion processes and protein synthesis, thereby reducing viral replication .

Other Therapeutic Applications

This compound's pharmacological profile suggests additional health benefits:

- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

- Cardiovascular Health : Given its antioxidant properties, this compound may contribute to cardiovascular health by reducing oxidative stress and improving endothelial function .

Summary Table of Applications

作用機序

ギンコネオリック酸の作用機序には、複数の分子標的と経路が関与しています。酵素、受容体、シグナル伝達分子など、さまざまな細胞成分と相互作用することが示されています。 例えば、ギンコネオリック酸は、がん細胞増殖に関与する特定の酵素の活性を阻害し、特定のシグナル伝達経路の活性化によってアポトーシスを誘導することができます . さらに、オートファジーと鉄恒常性を調節することが判明しており、その抗菌作用と神経保護作用に貢献しています .

類似化合物との比較

ギンコネオリック酸は、ギンコリック酸(C13:0、C15:1、C17:1)など、イチョウから抽出される類似化合物と比較されることがよくあります . これらの化合物はいくつかの薬理作用を共有していますが、ギンコネオリック酸は、その特定の化学構造と、示す生物学的効果の範囲においてユニークです。 他の類似化合物には、イチョウにも存在し、その薬効に貢献しているフラボノイドやテルペンラクトンなどがあります .

生物活性

Ginkgoneolic acid (GA), a compound derived from the leaves of Ginkgo biloba, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of GA, including its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Overview of this compound

This compound is part of the ginkgolic acid family, known for its unique structure and various pharmacological properties. It has been traditionally used in herbal medicine and is now being investigated for its potential therapeutic applications.

1. Antimicrobial Activity

GA exhibits notable antimicrobial properties against various pathogens. Research indicates that GA has minimum inhibitory concentrations (MIC) of 4 μg/mL against Streptococcus mutans and similar efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values ≤4 μg/mL and ≤8 μg/mL respectively .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Streptococcus mutans | 4 | 8 |

| Staphylococcus aureus | ≤8 | Not specified |

| Enterococcus faecalis | ≤4 | Not specified |

GA's mechanism includes disrupting iron homeostasis, which enhances its antibacterial activity by affecting ribosomal function and protein synthesis in bacteria .

2. Antiviral Activity

GA has shown potent antiviral effects, particularly against coronaviruses. In vitro studies demonstrated that GA significantly reduced the viral load of Human Coronavirus strain 229E in lung epithelial cells, achieving up to a 99.48% decrease at higher concentrations (10-15 μM) after three days post-infection .

| Concentration (μM) | Viral Load Reduction (%) |

|---|---|

| 1 | 37.3 |

| 5 | 71.6 |

| 10 | 99.6 |

| 15 | 99.48 |

The antiviral action is attributed to GA's ability to inhibit virus-to-cell fusion, thereby preventing viral replication and spread .

3. Anti-inflammatory Effects

GA's role in modulating inflammation is complex. While it has been reported to enhance inflammatory responses in certain contexts, such as sepsis, where it increased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), it also shows potential in reducing inflammation via inhibition of nitric oxide production and other inflammatory markers in different models .

| Cytokine | Effect of GA |

|---|---|

| IL-1β | Increased |

| IL-6 | Increased |

| TNF-α | Increased |

| IL-10 | Decreased |

This duality suggests that GA's effects may depend on the specific biological context or disease state.

4. Anti-cancer Properties

This compound has been studied for its anticancer potential, demonstrating cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways involving Bax expression and caspase activation . In preclinical models, GA exhibited significant inhibition of cell viability in hepatocellular carcinoma cells.

Case Studies

Case Study: Antiviral Efficacy Against Coronaviruses

A study on the efficacy of GA against HCoV-229E revealed that treatment with GA significantly reduced viral protein expression and replication in infected cells, suggesting its potential as a therapeutic agent during viral outbreaks .

Case Study: Inflammatory Response Modulation in Sepsis

In a murine model of sepsis, GA treatment led to increased apoptosis in macrophages and heightened inflammatory cytokine levels, indicating a potential role in exacerbating inflammation during sepsis but also highlighting the need for careful consideration in therapeutic contexts .

特性

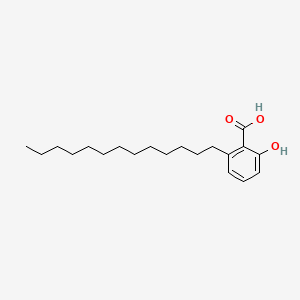

IUPAC Name |

2-hydroxy-6-tridecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUCZUJLKAVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174105 | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20261-38-5 | |

| Record name | Ginkgoneolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20261-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 - 86 °C | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。